molecular formula C13H16ClNS B12826246 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride

4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride

Cat. No.: B12826246
M. Wt: 253.79 g/mol
InChI Key: LBKODVXHLMWWEC-UHFFFAOYSA-N
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Description

4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is an organic compound with the molecular formula C13H15NS·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and an ethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethyl aniline and thiophen-2-ylmethanol.

    Reaction: The thiophen-2-ylmethanol is converted to thiophen-2-ylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    N-Alkylation: The resulting thiophen-2-ylmethyl chloride is then reacted with 4-ethyl aniline in the presence of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) to form 4-Ethyl-N-(thiophen-2-ylmethyl)aniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups if present.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic compounds.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(thiophen-2-ylmethyl)aniline hydrochloride
  • 4-Ethyl-N-(furan-2-ylmethyl)aniline hydrochloride
  • 4-Ethyl-N-(pyridin-2-ylmethyl)aniline hydrochloride

Uniqueness

4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is unique due to the presence of both an ethyl group and a thiophen-2-ylmethyl group on the aniline nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H16ClNS

Molecular Weight

253.79 g/mol

IUPAC Name

4-ethyl-N-(thiophen-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C13H15NS.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h3-9,14H,2,10H2,1H3;1H

InChI Key

LBKODVXHLMWWEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=CS2.Cl

Origin of Product

United States

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